Tert-butyl 5-bromo-2-methoxybenzoate

Description

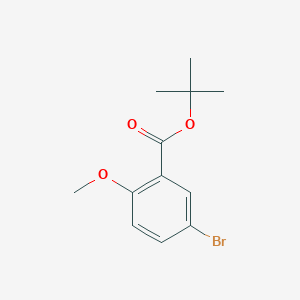

Tert-butyl 5-bromo-2-methoxybenzoate is an aromatic ester featuring a tert-butyl ester group, a bromine substituent at the 5-position, and a methoxy group at the 2-position of the benzene ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the reactive bromine atom and steric protection offered by the tert-butyl group.

Properties

IUPAC Name |

tert-butyl 5-bromo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-7-8(13)5-6-10(9)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWVSXPKPZALBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-methoxybenzoate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 5-bromo-2-methoxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of compounds like tert-butyl 5-amino-2-methoxybenzoate.

Oxidation: Formation of tert-butyl 5-bromo-2-formylbenzoate.

Reduction: Formation of tert-butyl 5-bromo-2-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 5-bromo-2-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom serves as a versatile handle for further functionalization.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: While not directly used as a drug, this compound can be a key intermediate in the synthesis of medicinal compounds, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-methoxybenzoate largely depends on its chemical reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity.

Molecular Targets and Pathways:

Enzymatic Reactions: The compound can act as a substrate or inhibitor for certain enzymes, particularly those involved in ester hydrolysis.

Receptor Binding: The aromatic structure may allow it to interact with specific receptors or proteins, influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues: Halogen and Ester Group Variations

The following table summarizes key structural and functional differences between tert-butyl 5-bromo-2-methoxybenzoate and related compounds:

Key Observations:

- Halogen Effects: Bromine at the 5-position (meta to ester) facilitates electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Ester Group Impact : tert-butyl esters confer superior stability against hydrolysis compared to methyl or ethyl esters due to steric shielding of the carbonyl group. This makes them preferable in prolonged synthetic steps .

- Substituent Electronic Effects : Methoxy groups (-OCH₃) are electron-donating, activating the ring toward electrophilic attack, whereas fluorine (-F) is electron-withdrawing, directing reactions to specific positions .

Reactivity and Stability

- Acid/Base Stability : Unlike tert-butyl alcohol, which decomposes violently with strong acids (e.g., HCl, H₂SO₄) to release flammable isobutylene gas , tert-butyl esters are more stable. However, prolonged exposure to acidic conditions may still lead to ester hydrolysis.

- Oxidative Sensitivity : tert-butyl-containing compounds generally resist oxidation better than primary alcohols but may react with strong oxidizers (e.g., peroxides) under extreme conditions .

Biological Activity

Tert-butyl 5-bromo-2-methoxybenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific findings.

- Molecular Formula : C₁₂H₁₅BrO₃

- Molecular Weight : 287.15 g/mol

- Structure : Characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the benzoate structure, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Bromination of 5-methoxybenzoic acid.

- Esterification with tert-butyl alcohol.

- Common methods include the use of reagents like dicyclohexylcarbodiimide (DCC) in dichloromethane to facilitate the reaction under controlled conditions.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown varying degrees of antiproliferative activity against several cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 3.1 |

| Compound B | HCT116 (colon cancer) | 4.4 |

| Compound C | HEK293 (kidney) | 5.3 |

These findings suggest that modifications in the molecular structure can significantly impact biological activity, indicating a potential pathway for drug development targeting specific cancer types .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro tests demonstrated that certain derivatives exhibit significant antioxidant capacity, which can mitigate oxidative stress in cells. For example, compounds showed effectiveness in reducing oxidative stress markers when tested against hydrogen peroxide-induced damage in various cell lines .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties as well. Studies have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging around 8–16 µM depending on the specific derivative tested .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or microbial growth.

- Receptor Modulation : They could act on cell surface receptors influencing cellular signaling pathways related to proliferation and apoptosis.

Case Studies

- Antiproliferative Effects : A study comparing various benzimidazole derivatives highlighted that those with methoxy substitutions demonstrated enhanced antiproliferative effects against cancer cell lines, suggesting that similar substitutions in this compound could yield promising results .

- Oxidative Stress Mitigation : Research involving oxidative stress models indicated that derivatives of this compound significantly reduced reactive oxygen species (ROS) levels, showcasing their potential as therapeutic agents in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.